N-Benzoyl-L-alanine N-Benzoyl-L-alanine N-benzoyl-L-alanine is an N-acyl-L-alanine resulting from the formal condensation of L-alanine with the carboxy group of benzoic acid. It has a role as a metabolite. It is a N-benzoylalanine and a N-acyl-L-alanine.
Brand Name: Vulcanchem
CAS No.: 2198-64-3
VCID: VC21540247
InChI: InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
SMILES: CC(C(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C10H11NO3
Molecular Weight: 193,2 g/mole

N-Benzoyl-L-alanine

CAS No.: 2198-64-3

Cat. No.: VC21540247

Molecular Formula: C10H11NO3

Molecular Weight: 193,2 g/mole

* For research use only. Not for human or veterinary use.

N-Benzoyl-L-alanine - 2198-64-3

Specification

CAS No. 2198-64-3
Molecular Formula C10H11NO3
Molecular Weight 193,2 g/mole
IUPAC Name (2S)-2-benzamidopropanoic acid
Standard InChI InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Standard InChI Key UAQVHNZEONHPQG-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
SMILES CC(C(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CC(C(=O)O)NC(=O)C1=CC=CC=C1
Melting Point 165.5 °C

Introduction

Chemical Identity and Structure

N-Benzoyl-L-alanine is an organic compound with several identifiers that help researchers locate and work with this substance in laboratory and industrial settings.

Basic Identification

N-Benzoyl-L-alanine carries specific identifying information that distinguishes it from other chemical compounds:

ParameterValue
CAS Registry Number2198-64-3
Molecular FormulaC₁₀H₁₁NO₃
Molecular Mass193.20 g/mol
Alternative NamesL-Alanine, N-benzoyl-; N-Benzoylalanine; α-Methylhippuric acid

The compound has a well-defined structure where the amino group of L-alanine has been acylated with a benzoyl group, creating an amide bond while preserving the carboxylic acid functionality .

Structural Representations

For computational chemistry and database purposes, N-Benzoyl-L-alanine can be represented through various notations:

Notation TypeRepresentation
InChIInChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
InChIKeyUAQVHNZEONHPQG-ZETCQYMHSA-N
SMILESC(NC@HC)(=O)C1=CC=CC=C1
Canonical SMILESO=C(O)C(NC(=O)C=1C=CC=CC1)C

These identifiers provide unambiguous ways to represent the molecule's structure and stereochemistry in digital databases and chemical software systems .

Physical Properties

Understanding the physical properties of N-Benzoyl-L-alanine is crucial for its handling, purification, and application in various settings.

Thermal Properties

The compound exhibits specific thermal behavior that is important for its processing and storage:

PropertyValue
Melting Point146-148 °C
Boiling Point148-151 °C

These thermal properties indicate that N-Benzoyl-L-alanine is a solid at room temperature and has relatively high thermal stability, which is advantageous for many laboratory and industrial applications .

Solubility and Appearance

N-Benzoyl-L-alanine typically appears as a white to off-white crystalline solid. Like many amino acid derivatives, it exhibits differential solubility depending on solvent polarity and pH. The compound shows limited solubility in water but demonstrates increased solubility in polar organic solvents such as alcohols and dimethylformamide. Its solubility in aqueous solutions increases significantly under basic conditions due to deprotonation of the carboxylic acid group.

Synthesis and Preparation

Standard Benzoylation Procedure

The most common method for preparing N-Benzoyl-L-alanine involves the direct benzoylation of L-alanine using benzoyl chloride under Schotten-Baumann conditions:

  • L-alanine is dissolved in an aqueous alkaline solution (typically sodium hydroxide)

  • Benzoyl chloride is added dropwise to the reaction mixture while maintaining basic conditions (pH 9-10)

  • The reaction is typically conducted at controlled temperatures (0-5°C initially, followed by warming to room temperature)

  • After completion, the mixture is acidified to precipitate the product

  • The crude product is then purified by recrystallization from appropriate solvents

This synthetic approach is analogous to the preparation of the racemic form (N-Benzoyl-DL-alanine) but starts specifically with L-alanine to maintain stereochemical integrity.

Alternative Synthetic Routes

Alternative methods for N-Benzoyl-L-alanine synthesis include:

  • Reaction of L-alanine with benzoic anhydride in alkaline conditions

  • Enzymatic methods using proteases to selectively benzoylate L-alanine

  • Protection-deprotection strategies when incorporating the N-benzoyl-L-alanine moiety into larger peptides

These alternatives may be preferred in specific contexts depending on scale, available reagents, and desired purity of the final product.

Applications in Chemical Research

N-Benzoyl-L-alanine serves numerous functions across different fields of chemical research.

Asymmetric Synthesis

One of the most significant applications of N-Benzoyl-L-alanine is in asymmetric synthesis:

  • The compound serves as a chiral auxiliary in various stereoselective transformations

  • Its well-defined stereochemistry can direct the outcome of asymmetric reactions

  • It functions as a chiral building block for the synthesis of more complex molecules with defined stereochemistry

Optical Resolution

N-Benzoyl-L-alanine plays a crucial role in the optical resolution of racemic amino acids. The patent literature indicates that N-Benzoyl-L-alanine selectively reacts with L-valine in the presence of D-valine to form a crystal compound. This selective crystallization allows for:

  • Efficient separation of L-valine from D-valine

  • Purification of L-valine obtained from various sources

  • Optical resolution of racemic DL-valine mixtures

This application highlights the compound's importance in the production of enantiomerically pure amino acids .

Biological and Pharmaceutical Relevance

Structure-Activity Relationships

N-Benzoyl-L-alanine serves as an important structural unit in medicinal chemistry:

  • The benzoyl group provides hydrophobic character that can enhance binding to protein targets

  • The L-alanine portion contributes to stereochemical recognition in biological systems

  • The compound serves as a pharmacophoric fragment in drug discovery programs

Related Peptide Derivatives

Several important peptide derivatives incorporate N-Benzoyl-L-alanine as a structural component. For instance, N-(N-Benzoyl-L-tyrosyl)-L-alanine represents a dipeptide with the N-terminal tyrosine residue protected by a benzoyl group . Such compounds play roles in:

  • Peptide-based drug development

  • Enzyme inhibitor design

  • Structural studies of protein-ligand interactions

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to N-Benzoyl-L-alanine have been synthesized and studied:

CompoundRelationship to N-Benzoyl-L-alanine
N-Benzoyl-D-alanineEnantiomer with opposite stereochemistry
N-Benzoyl-DL-alanineRacemic mixture containing both L and D forms
N-Benzoyl-L-alanine ethyl esterEsterified derivative with protected carboxyl group
N-Benzoyl-N-(3,4-dichlorophenyl)-L-alanine ethyl esterComplex derivative with additional substituents

These structural variations allow for fine-tuning of physicochemical properties for specific applications.

Peptide Incorporation

N-Benzoyl-L-alanine serves as a building block for more complex peptides:

  • It can function as an N-terminal protecting group in peptide synthesis

  • The compound is incorporated into bioactive peptides to improve stability against enzymatic degradation

  • Its presence can modulate the conformational properties of peptides, influencing their biological activity

For example, N-(N-Benzoyl-L-tyrosyl)-L-alanine represents a protected dipeptide where N-Benzoyl-L-tyrosine is coupled with L-alanine .

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize N-Benzoyl-L-alanine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly ¹H and ¹³C NMR

  • Infrared (IR) Spectroscopy: Identifies key functional groups including the amide bond (1630-1650 cm⁻¹), carboxylic acid (1700-1730 cm⁻¹), and aromatic rings (1450-1600 cm⁻¹)

  • Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation patterns characteristic of the structure

Crystallographic Data

X-ray crystallography reveals the three-dimensional structure of N-Benzoyl-L-alanine, confirming:

  • The L-configuration of the alpha-carbon

  • The planar geometry of the amide bond

  • Hydrogen bonding patterns in the crystalline state

These analytical methods collectively provide comprehensive characterization of the compound for research and quality control purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator